

# 3-amino-1,2,4-triazine IC50 determination PDK kinase assay

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## Compound Focus: 3-Amino-1,2,4-triazine

CAS No.: 1120-99-6

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## Quantitative Comparison of PDK Inhibitory Activity

The table below consolidates key experimental data for several potent **3-amino-1,2,4-triazine** derivatives from recent studies.

Compound	Target PDK Isoform	IC <sub>50</sub> / Inhibition at 1.5 μM	Cellular Anti-proliferative Activity	Citation
5i	PDK1	IC <sub>50</sub> = 60 nM [1]	Effective at low micromolar doses in KRAS-mutant pancreatic cancer cells [2] [3]	
5j	PDK1	IC <sub>50</sub> = 40 nM [1]	Effective at low micromolar doses in KRAS-mutant pancreatic cancer cells [1]	
5k, 5l, 5w, 6h, 6j, 6s	PDK1	~100% inhibition at 1.5 μM [2] [3]	Induce cancer cell death at low micromolar doses [2] [3]	

Compound	Target PDK Isoform	IC <sub>50</sub> / Inhibition at 1.5 μM	Cellular Anti-proliferative Activity	Citation
4d, 4f, 4h, 5d, 5f, 5h, 5j	PDK1 & PDK4	~100% inhibition at 1.5 μM; IC <sub>50</sub> values from 0.04 to 0.33 μM for PDK1 [4]	Reduce cell growth in KRAS-wild-type and KRAS-mutant PDAC cell lines [4]	
Compound 1 (from virtual screening)	PDK1, PDK2, PDK3	IC <sub>50</sub> = 109.3 nM (PDK1), 135.8 nM (PDK2), 458.7 nM (PDK3) [1]	Inhibits A549 cell proliferation (IC <sub>50</sub> = 10.7 μM); induces apoptosis [1]	
Reference: GSK2334470	PDPK1 (a different kinase also abbreviated as PDK1)	IC <sub>50</sub> = 10 nM (in cell-free assay) [5]	IC <sub>50</sub> = 18 μM (K562 cells) and 0.35 μM (OCI-AML2 cells) [5]	

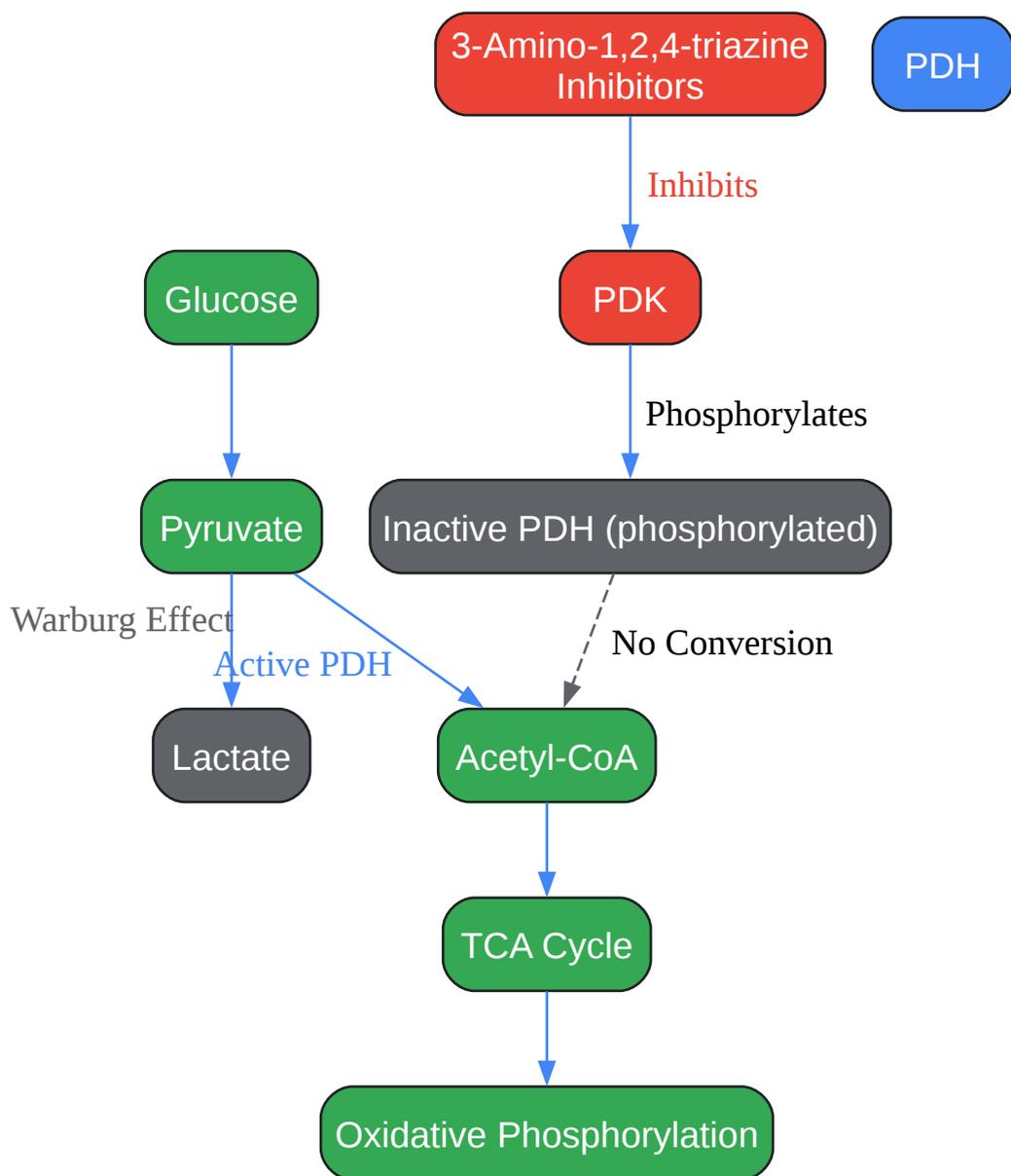
## Experimental Protocols for Key Assays

The experimental data in the table above were primarily generated using the following standardized methodologies:

- **Enzyme Inhibition Assay:** The primary method for determining IC<sub>50</sub> values is the **ADPGlo Kinase Assay kit (Promega)** [2] [4] [3]. In this assay:
  - Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4) are incubated with the test compounds.
  - A typical incubation is carried out for **30 minutes at room temperature**.
  - The reaction includes ATP, and the consumption of ATP is measured via chemiluminescence to quantify kinase activity.
- **Cellular Anti-proliferative Assay:** The cytotoxic effects of these compounds are often evaluated using **2D and 3D cell culture models** of pancreatic ductal adenocarcinoma (PDAC), including both KRAS-wild-type (e.g., BxPC-3) and KRAS-mutant (e.g., PSN-1) cell lines [4]. Cell viability is measured after compound treatment to determine the concentration that inhibits 50% of cell growth (IC<sub>50</sub>).

## The PDK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the metabolic pathway targeted by **3-amino-1,2,4-triazine** inhibitors and their mechanism of action.



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## Key Research Implications

- **Selectivity Profile:** A significant finding across studies is that **3-amino-1,2,4-triazine** derivatives are frequently **potent and selective against PDK1 and PDK4 isoforms**, while showing much weaker

activity against PDK2 and PDK3 [2] [4]. This selectivity is advantageous for developing targeted therapies with potentially fewer side effects.

- **Therapeutic Potential:** These inhibitors are particularly effective against **KRAS-mutant pancreatic cancers** [2] [1]. KRAS mutations are a major driver in aggressive cancers like pancreatic ductal adenocarcinoma (PDAC), and targeting the PDK/PDH axis offers a promising indirect strategy to combat these treatment-resistant tumors.
- **Benchmarking:** When evaluating new compounds, it is useful to compare them to known inhibitors. **Dichloroacetic acid (DCA)** is a first-in-class PDK inhibitor that reached Phase II trials but has limitations [2] [3]. **GSK2334470** is a potent, well-characterized inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1) [5]. Note that PDK1 is a different kinase also abbreviated as PDK1, so it should not be used as a direct benchmark for Pyruvate Dehydrogenase Kinase inhibitors.

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